ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate
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Overview
Description
Ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique thiazole ring structure, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can lead to a variety of thiazole-based compounds .
Scientific Research Applications
Ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-ethylcarbamate
- Ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-propylcarbamate
Uniqueness
Ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate is unique due to its specific substitution pattern on the thiazole ring and the presence of both ethyl and methyl carbamate groups. This unique structure contributes to its distinct chemical and biological properties .
Properties
CAS No. |
52121-09-2 |
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Molecular Formula |
C12H17N5O6S |
Molecular Weight |
359.36 g/mol |
IUPAC Name |
ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate |
InChI |
InChI=1S/C12H17N5O6S/c1-4-13-10(19)14-11-16(7-9(24-11)17(21)22)6-8(18)15(3)12(20)23-5-2/h7H,4-6H2,1-3H3,(H,13,19) |
InChI Key |
LMZLGXWJUGZVJB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N=C1N(C=C(S1)[N+](=O)[O-])CC(=O)N(C)C(=O)OCC |
Origin of Product |
United States |
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